molecular formula C15H20N4O2S B2391026 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1795492-53-3

2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2391026
CAS No.: 1795492-53-3
M. Wt: 320.41
InChI Key: DEHJNJWNHKUHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a complex organic compound that features both isoxazole and thiazole rings These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the formation of the thiazole ring, and finally, the coupling of these two moieties with an acetamide linker.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be prepared by reacting a thioamide with α-haloketones in the presence of a base.

    Coupling Reaction: The final step involves coupling the isoxazole and thiazole rings with an acetamide linker using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or sulfoxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiazole moieties, where nucleophiles like amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products

    Oxidation Products: N-oxides, sulfoxides

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The isoxazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylisoxazol-4-yl)-N-(pyrrolidin-2-ylmethyl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)ethyl)acetamide

Uniqueness

2-(3,5-dimethylisoxazol-4-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is unique due to the combination of isoxazole and thiazole rings, which are not commonly found together in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-10-13(11(2)21-18-10)8-14(20)17-9-12-4-3-6-19(12)15-16-5-7-22-15/h5,7,12H,3-4,6,8-9H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHJNJWNHKUHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2CCCN2C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.